

## An In-depth Technical Guide to Biotin-d2-1: Chemical Properties and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Biotin-d2-1**, a deuterated analog of Biotin (Vitamin B7), serves as a crucial tool in various scientific disciplines, particularly in pharmacology, metabolism studies, and as an internal standard for mass spectrometry-based quantification. The strategic replacement of two hydrogen atoms with deuterium on the valeric acid side chain provides a stable isotopic label, allowing for precise tracking and quantification of biotin in complex biological matrices without altering its fundamental biochemical properties. This technical guide provides a comprehensive overview of the chemical properties of **Biotin-d2-1** and a detailed account of its synthesis.

## **Chemical Properties of Biotin-d2-1**

**Biotin-d2-1**, systematically named 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2,2-dideuteriopentanoic acid, possesses well-defined physicochemical characteristics. The incorporation of two deuterium atoms results in a slightly higher molecular weight compared to its non-deuterated counterpart.



Property	Value	References
IUPAC Name	5-[(3aS,4S,6aR)-2-oxo- 1,3,3a,4,6,6a- hexahydrothieno[3,4- d]imidazol-4-yl]-2,2- dideuteriopentanoic acid	
Synonyms	D-Biotin-d2; Vitamin B7-d2; Biotin (2,2-d2)	
CAS Number	1217481-41-8	[1][2]
Molecular Formula	C10H14D2N2O3S	[1][3]
Molecular Weight	246.32 g/mol	[1]
Appearance	White to off-white solid	
Melting Point	231-233 °C	_
Solubility	Soluble in DMSO (≥ 100 mg/mL)	_
Purity	≥99% deuterated forms (d1-d2)	

## Synthesis of Biotin-d2-1

The synthesis of **Biotin-d2-1** involves the introduction of two deuterium atoms at the C-2 position of the valeric acid side chain. A robust and efficient method to achieve this is through the synthesis of an  $\alpha$ -deuterated carboxylic acid precursor, which is then incorporated into the biotin molecule. A practical and environmentally friendly approach involves the use of a malonic acid derivative, which undergoes hydrogen/deuterium exchange followed by decarboxylation.

# Experimental Protocol: Synthesis of 2,2-dideuterio-5-aminopentanoic acid precursor

This protocol is based on the general method for the synthesis of  $\alpha$ -deuterated carboxylic acids from malonic acids.



#### Materials:

- Diethyl 2-cyanopentanedioate
- Deuterium oxide (D<sub>2</sub>O, 99.8 atom % D)
- Sodium deuteroxide (NaOD) in D2O (40 wt. %)
- Palladium on carbon (Pd/C, 10%)
- Hydrochloric acid (HCl)
- · Diethyl ether
- Magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

- Deuterium Exchange and Decarboxylation:
  - In a round-bottom flask equipped with a reflux condenser, dissolve diethyl 2cyanopentanedioate (1 equivalent) in deuterium oxide (D<sub>2</sub>O).
  - Add a catalytic amount of sodium deuteroxide (NaOD) in D2O.
  - $\circ$  Heat the mixture to reflux and stir for 24-48 hours to facilitate complete H/D exchange at the  $\alpha$ -position and hydrolysis of the ester and nitrile groups.
  - Monitor the reaction by  ${}^{1}H$  NMR spectroscopy to confirm the disappearance of the  $\alpha$ -proton signal.
  - Upon completion, cool the reaction mixture to room temperature and acidify with concentrated HCl to induce decarboxylation, yielding 5-amino-2,2-dideuteriopentanoic acid.
- Purification of the Deuterated Precursor:
  - Extract the aqueous solution with diethyl ether to remove any organic impurities.



 The aqueous layer containing the deuterated amino acid can be used directly in the next step or can be purified further by ion-exchange chromatography.

## Experimental Protocol: Synthesis of Biotin-d2-1 from the Deuterated Precursor

This part of the synthesis adapts known methods for biotin synthesis, incorporating the deuterated valeric acid side chain.

#### Materials:

- 5-amino-2,2-dideuteriopentanoic acid (from the previous step)
- cis-3,4-Diamino-2-tetrahydrothiophenevaleric acid intermediate (a common precursor in biotin synthesis)
- Phosgene (or a phosgene equivalent like triphosgene)
- Appropriate solvents (e.g., toluene, dioxane)
- Base (e.g., potassium carbonate)

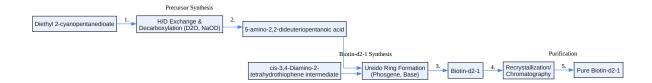
#### Procedure:

- Formation of the Ureido Ring:
  - A solution of cis-3,4-diamino-2-tetrahydrothiophenevaleric acid intermediate is prepared in a suitable solvent such as toluene.
  - To this is added a solution of 5-amino-2,2-dideuteriopentanoic acid.
  - The mixture is treated with phospene or a phospene equivalent in the presence of a base (e.g., potassium carbonate) at a controlled temperature. This step facilitates the formation of the ureido ring of the biotin structure.
- Final Product Isolation and Purification:
  - After the reaction is complete, the mixture is worked up by washing with water and brine.



- The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.
- The crude **Biotin-d2-1** is then purified by recrystallization or column chromatography to yield the final product as a white to off-white solid.

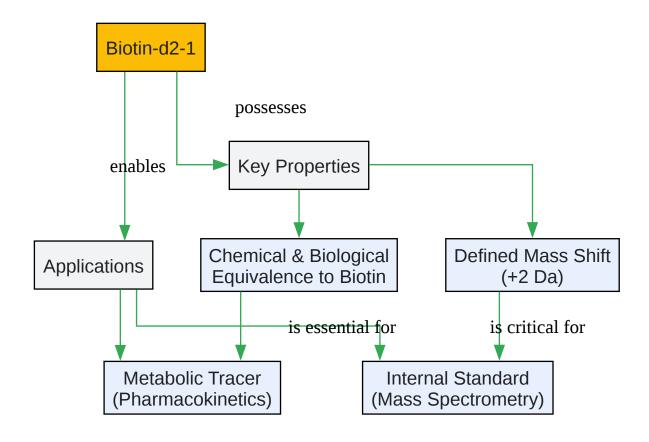
## **Diagrams**



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Caption: Synthetic workflow for Biotin-d2-1.





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Caption: Properties and applications of Biotin-d2-1.

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